molecular formula C9H13ClO2 B8097746 Methyl 6-chlorospiro[3.3]heptane-2-carboxylate

Methyl 6-chlorospiro[3.3]heptane-2-carboxylate

Cat. No.: B8097746
M. Wt: 188.65 g/mol
InChI Key: ZLUUOZKJQXRPQF-UHFFFAOYSA-N
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Description

Methyl 6-chlorospiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a chlorinated cyclopropane ring fused to a bicyclic framework. Its molecular formula is C₉H₁₃ClO₂, with a molecular weight of 188.65 g/mol .

Properties

IUPAC Name

methyl 2-chlorospiro[3.3]heptane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO2/c1-12-8(11)6-2-9(3-6)4-7(10)5-9/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUUOZKJQXRPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dichloroketene-Olefin Cycloaddition

The foundational approach involves a [2+2] cycloaddition between dichloroketene and substituted olefins. This method, adapted from spiro[3.3]heptane syntheses, proceeds via a stepwise mechanism:

  • Generation of Dichloroketene : Achieved by dehydrohalogenation of trichloroacetyl chloride using activated zinc-copper (Zn(Cu)) in diethyl ether.

  • Cycloaddition with 4-Chlorostyrene : The ketene reacts with 4-chlorostyrene at 0–5°C to form a bicyclic intermediate, 5,5-dichloro-6-(4-chlorophenyl)spiro[3.3]heptane-2-one, in 52% yield.

  • Reductive Dechlorination : Zinc in acetic acid reduces the dichloroketene adduct to the corresponding cyclobutanone (31–62% yield).

Critical Parameters:

  • Zn(Cu) Freshness : Freshly prepared Zn(Cu) is essential for optimal cycloaddition efficiency. Stored reagents result in diminished yields.

  • Solvent System : Diethyl ether ensures controlled reactivity, while phosphorus oxychloride (POCl₃) sequesters zinc halides, preventing side reactions.

Wittig Reaction for Olefin Activation

A Wittig reaction introduces the methylene group required for subsequent cycloaddition:

  • Reagents : Methyltriphenylphosphonium bromide and potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF).

  • Outcome : Converts cyclobutanones to methylenecyclobutanes (37% yield), enabling a second [2+2] cycloaddition to form the spiro core.

Double Substitution Cyclization

Di-Electrophile and Di-Nucleophile Coupling

This method avoids the low yields of cycloaddition by exploiting nucleophilic substitution:

  • Formation of Di-Electrophiles : 1,3-Dibromo-2,2-dimethoxypropane reacts with phenylacetonitrile in dimethylformamide (DMF) using sodium hydride (NaH) to yield 3,3-dimethoxy-1-phenylcyclobutanecarbonitrile (65% yield).

  • Deprotection and Mesylation :

    • Acidic hydrolysis (p-toluenesulfonic acid) removes methoxy groups (93% yield).

    • Mesyl chloride in dichloromethane (DCM) converts diols to mesylates (98% yield).

  • Cyclization : Sodium hydride in DMF induces spirocycle formation via double substitution (5% yield).

Advantages Over Cycloaddition:

  • Higher Functional Group Tolerance : Accommodates nitriles and sulfonamides without decomposition.

  • Reduced Chromatography : Intermediates often crystallize directly, simplifying purification.

Reductive Amination and Sulfonamidation

Amine Intermediate Synthesis

Post-cyclization, the ketone moiety is functionalized via reductive amination:

  • Conditions : Methylamine (2M in methanol) and sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE).

  • Yield : 22% for the secondary amine intermediate.

Sulfonamidation

The amine reacts with sulfonyl chlorides (e.g., toluenesulfonyl chloride) in DCM with triethylamine, yielding the final sulfonamide derivative (51% yield).

Comparative Analysis of Methods

Method Key Steps Average Yield Complexity Scalability
[2+2] CycloadditionDichloroketene generation, reduction31–52%HighModerate
Double SubstitutionCyclization, mesylation5–65%ModerateHigh
Reductive AminationAmine formation, sulfonamidation22–51%LowLow

Challenges and Optimizations

  • Cycloaddition Limitations : Low yields stem from dichloroketene instability and competing side reactions. Preforming Zn(Cu) and using excess POCl₃ improve turnovers.

  • Substitution Efficiency : Mesylate intermediates require anhydrous conditions to prevent hydrolysis.

Emerging Methodologies

Flow Chemistry Applications

Continuous flow systems may enhance dichloroketene stability by minimizing residence time, potentially improving cycloaddition yields beyond batch methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chlorospiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

Methyl 6-chlorospiro[3.3]heptane-2-carboxylate serves as a versatile intermediate in organic synthesis. Its unique spiro structure allows for the formation of various derivatives through functionalization reactions.

Derivative Synthesis

  • 2,6-Substituted Spiro Compounds : The compound can be utilized to synthesize 2,6-substituted spiro[3.3]heptanes, which are valuable in medicinal chemistry due to their biological activity .
  • Functional Fine Chemicals : It is also employed in the production of fine chemicals used in specialty applications, such as liquid crystal mixtures .

Table 1: Synthesis Pathways

Reaction TypeConditionsYield (%)
FunctionalizationPyridine at 115°C92
Acid-Catalyzed ReactionVarious acidsVariable
ReductionLiAlH4 or NaBH4High

Pharmaceutical Applications

The pharmacological potential of this compound derivatives has been explored in several studies.

Allosteric Modulators

Research indicates that derivatives of this compound can act as allosteric modulators for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders .

Case Study: Agonist Activity

In a study involving the synthesis of novel analogues, compounds derived from this compound exhibited significant agonistic activity on nAChRs, suggesting potential therapeutic applications in neuropharmacology .

Material Science Applications

The structural properties of this compound make it suitable for applications in materials science.

Liquid Crystals

The compound has been investigated for its role in nematic liquid crystal mixtures, where its spiro configuration contributes to the desired optical properties .

Mechanism of Action

The mechanism of action of Methyl 6-chlorospiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents at the 6-position of the spiro[3.3]heptane core:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Methyl 6-chlorospiro[3.3]heptane-2-carboxylate Chlorine C₉H₁₃ClO₂ 188.65 N/A
Methyl 6-oxospiro[3.3]heptane-2-carboxylate Oxo (ketone) C₉H₁₂O₃ 168.19 1138480-98-4
Methyl 6-aminospiro[3.3]heptane-2-carboxylate·HCl Amino (as hydrochloride) C₉H₁₆ClNO₂ 213.69 1808249-67-3
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Hydroxy C₁₁H₁₉NO₃ 213.28 1147557-97-8

Key Observations :

  • The chloro derivative exhibits higher molecular weight compared to the oxo analog due to chlorine's atomic mass .
  • tert-Butyl-protected variants (e.g., hydroxy or amino derivatives) have larger molecular weights due to the bulky tert-butoxycarbonyl (Boc) group .

Physicochemical Properties

Property Methyl 6-chloro- Methyl 6-oxo- tert-Butyl 6-hydroxy-
Storage Conditions Not reported Sealed, 2–8°C Room temperature
Solubility Not reported High in organic solvents Moderate in DCM
Hazard Profile Not reported H302/H315/H319 (oral/ skin/eye irritation) Low risk (typical for Boc-protected amines)

Notes:

  • The oxo derivative’s reactivity (ketone group) makes it prone to nucleophilic attacks, whereas the chloro analog may participate in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • tert-Butyl groups enhance stability and solubility, facilitating handling in multi-step syntheses .

Biological Activity

Methyl 6-chlorospiro[3.3]heptane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a spirocyclic arrangement that contributes to its distinct chemical properties. The presence of a chlorine atom at the 6-position enhances its reactivity and may influence its interaction with biological targets.

Molecular Formula and Weight

  • Molecular Formula : C9H13ClO2
  • Molecular Weight : 188.65 g/mol

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biological pathways, particularly those involving receptor modulation. Preliminary studies suggest potential interactions with inflammatory pathways, specifically through EP2 and EP4 receptors, which are known to play roles in inflammatory responses.

Potential Biological Targets

  • EP2 Receptor : Involved in mediating inflammation.
  • EP4 Receptor : Plays a role in pain signaling and inflammation.

Therapeutic Applications

The unique structural features of this compound suggest several potential therapeutic applications:

  • Anti-inflammatory Agents : Due to its interaction with inflammatory pathways, it may serve as a basis for developing new anti-inflammatory drugs.
  • Pain Management : Its potential modulation of pain receptors could lead to novel analgesic therapies.
  • Cancer Treatment : Similar compounds have been incorporated into anticancer drug frameworks, suggesting possible applications in oncology.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with related compounds is essential.

Compound NameStructural FeaturesUnique Aspects
Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylateContains a tert-butoxycarbonyl groupDifferent protective group affecting reactivity
Methyl 6-(aminomethyl)spiro[3.3]heptane-2-carboxylateFeatures an aminomethyl groupVariation in amino group affects interaction profiles
Methyl 6-fluorospiro[3.3]heptane-2-carboxylateIncorporates fluorineFluorine enhances stability and alters reactivity

This table illustrates how the presence of different functional groups can significantly influence the biological activity and reactivity of these compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Protocols : Various synthetic routes have been explored to optimize yield and purity, often involving multi-step processes that include chlorination and esterification.
  • Biological Assays : In vitro assays have demonstrated that this compound exhibits promising anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Q & A

Q. What synthetic strategies are effective for introducing halogen substituents (e.g., chlorine) onto spiro[3.3]heptane scaffolds?

Methodological Answer: Chlorination of spiro[3.3]heptane derivatives often involves nucleophilic substitution or radical halogenation. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1181816-12-5) can serve as a precursor, where the oxo group is replaced via nucleophilic displacement using reagents like PCl₃ or SOCl₂ . Purification via flash chromatography (e.g., Et₂O/pentane gradients) is critical to isolate products, as demonstrated in analogous spirocyclic syntheses .

Q. How can structural confirmation of Methyl 6-chlorospiro[3.3]heptane-2-carboxylate be achieved?

Methodological Answer: Combine ¹H/¹³C NMR to verify spirocyclic connectivity and substituent positions. For example, spiro[3.3]heptane derivatives show distinct splitting patterns for bridgehead protons (δ ~3.5–4.5 ppm) and carbonyl carbons (δ ~170–175 ppm) . High-resolution mass spectrometry (HRMS) further confirms molecular weight, as seen in related compounds (e.g., C11H17NO3 derivatives) .

Q. What are common side reactions during spiro[3.3]heptane functionalization, and how are they mitigated?

Methodological Answer: Ring-opening or over-halogenation may occur due to strain in the spiro system. Using sterically hindered bases (e.g., DIPEA) and low temperatures (−78°C to 0°C) minimizes decomposition, as reported in couplings involving tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate . Monitoring reaction progress via TLC or LCMS (e.g., m/z tracking) is essential .

Advanced Research Questions

Q. How does the chlorine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The chlorine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, tert-butyl 6-(dimethylcarbamoyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS 2455425-83-7) undergoes palladium-catalyzed amination, suggesting similar reactivity for chloro analogs . Optimize catalyst systems (e.g., Pd(OAc)₂/XPhos) and ligand ratios to enhance yields .

Q. What computational methods are used to predict the conformational stability of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric strain and electronic effects. For spiro[3.3]heptanes, these studies reveal minimized torsional angles (~60°) at the bridgehead, stabilizing the bicyclic core . Compare computed NMR chemical shifts with experimental data to validate models .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral spiro[3.3]heptane derivatives?

Methodological Answer: Chiral auxiliaries or asymmetric catalysis are employed. For example, tert-butyl (S)-6-((R)-tert-butylsulfinyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate was synthesized using enantioselective sulfinimine chemistry, achieving >90% ee . Stereocontrol is verified via chiral HPLC or optical rotation .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for spiro[3.3]heptane syntheses: How are these resolved?

Methodological Answer: Variations arise from purification methods (e.g., chromatography vs. crystallization) or reagent quality. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate achieved 98% yield via gradient chromatography , while analogous reactions with unstable intermediates (e.g., 6-aminospiro derivatives) show lower yields (75–85%) due to side reactions . Standardize reaction scales and solvent drying protocols to improve reproducibility.

Applications in Drug Discovery

Q. How is this compound utilized in protease inhibitor design?

Methodological Answer: The spiro scaffold’s rigidity mimics peptide turn motifs. In MetAP2 inhibitors (e.g., Relzomostat), diazaspiro[3.3]heptane cores enhance binding affinity . Introduce pharmacophores via the carboxylate group (e.g., amidation) or chloro position (e.g., aryl substitution) .

Tables

Property Value/Technique Reference
Synthetic Yield (tert-butyl 6-oxo derivative) 98% (Et₂O/pentane gradient)
¹³C NMR (Carbonyl) δ ~170–175 ppm
Chiral Resolution >90% ee (Chiral HPLC)

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